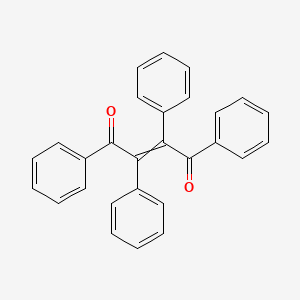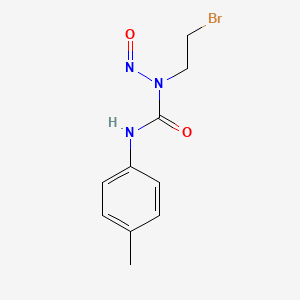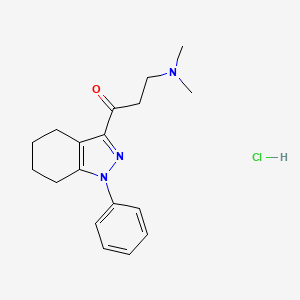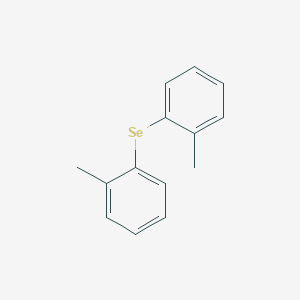
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of a 2-methoxyethyl group and two methyl groups attached to the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 2-methoxyethyl hydrazine with 3,3-dimethyl-2-butanone under acidic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Reaction Conditions:
Reagents: 2-methoxyethyl hydrazine, 3,3-dimethyl-2-butanone
Catalyst: Acidic catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: 60-80°C
Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, enhancing the efficiency of the process.
化学反应分析
Types of Reactions
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of pyrazole carboxylic acids or pyrazole ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
科学研究应用
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of 3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The methoxyethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
相似化合物的比较
3-(2-Methoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole: can be compared with other pyrazole derivatives, such as:
- 3-(2-Hydroxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
- 3-(2-Ethoxyethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
- 3-(2-Chloroethyl)-5,5-dimethyl-4,5-dihydro-1H-pyrazole
Uniqueness
The presence of the methoxyethyl group in This compound imparts unique properties, such as increased lipophilicity and enhanced interaction with biological targets. This makes it a valuable compound for various applications, distinguishing it from other similar pyrazole derivatives.
属性
CAS 编号 |
23187-37-3 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC 名称 |
3-(2-methoxyethyl)-5,5-dimethyl-1,4-dihydropyrazole |
InChI |
InChI=1S/C8H16N2O/c1-8(2)6-7(9-10-8)4-5-11-3/h10H,4-6H2,1-3H3 |
InChI 键 |
MYNUNWSZSXLFNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=NN1)CCOC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)

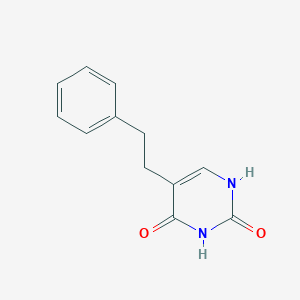
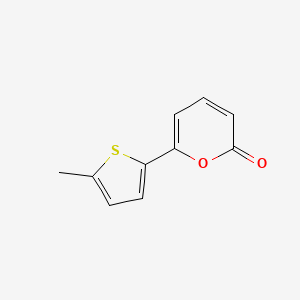


![2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol](/img/structure/B14715208.png)
